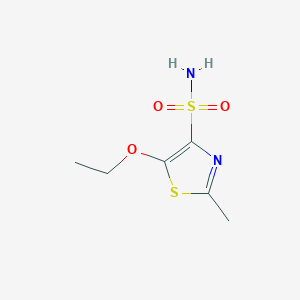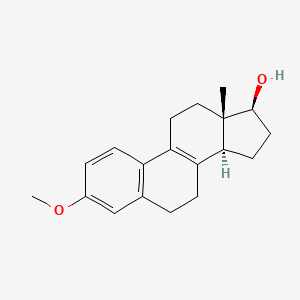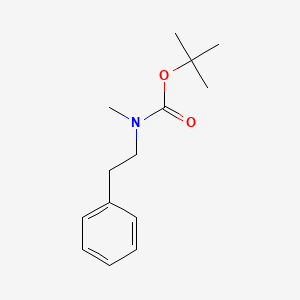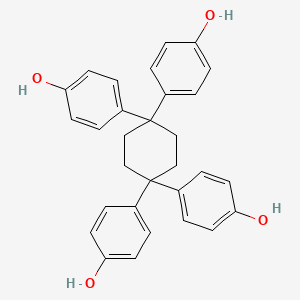
2-amino-N-(4-bromophenyl)-5-chlorobenzamide
概要
説明
2-amino-N-(4-bromophenyl)-5-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the benzamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-bromophenyl)-5-chlorobenzamide typically involves the condensation of 4-bromoaniline with 2-amino-5-chlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
化学反応の分析
Types of Reactions
2-amino-N-(4-bromophenyl)-5-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Derivatives with various functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
科学的研究の応用
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a valuable tool in studying enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-amino-N-(4-bromophenyl)-5-chlorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells. The compound’s ability to bind to specific enzymes and receptors is crucial for its biological activity .
類似化合物との比較
2-amino-N-(4-bromophenyl)-5-chlorobenzamide can be compared with other benzamide derivatives, such as:
N-(4-chlorophenyl)-2-amino-5-bromobenzamide: Similar structure but with reversed positions of bromine and chlorine atoms.
N-(4-fluorophenyl)-2-amino-5-chlorobenzamide: Fluorine atom instead of bromine, leading to different reactivity and biological activity.
N-(4-methylphenyl)-2-amino-5-chlorobenzamide: Methyl group instead of bromine, affecting its lipophilicity and pharmacokinetics.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activity, which make it a valuable compound for various applications.
特性
分子式 |
C13H10BrClN2O |
|---|---|
分子量 |
325.59 g/mol |
IUPAC名 |
2-amino-N-(4-bromophenyl)-5-chlorobenzamide |
InChI |
InChI=1S/C13H10BrClN2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(15)3-6-12(11)16/h1-7H,16H2,(H,17,18) |
InChIキー |
CQXGWIYJBKLOIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)N)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



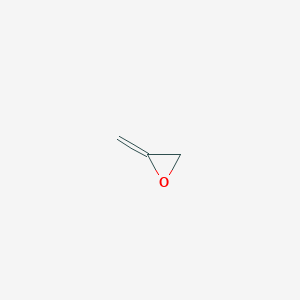
![9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B8577112.png)
![6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one](/img/structure/B8577120.png)




